molecular formula C15H14O3 B2873619 4-[(3-Methylbenzyl)oxy]benzoic acid CAS No. 860595-88-6

4-[(3-Methylbenzyl)oxy]benzoic acid

Cat. No.: B2873619
CAS No.: 860595-88-6
M. Wt: 242.274
InChI Key: FSZFKVCHUNPCCG-UHFFFAOYSA-N
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Description

4-[(3-Methylbenzyl)oxy]benzoic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is replaced by a 3-methylbenzyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbenzyl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

4-[(3-Methylbenzyl)oxy]benzoic acid is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[(3-Methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then participate in various biochemical processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methylbenzyl)oxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[(3-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZFKVCHUNPCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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